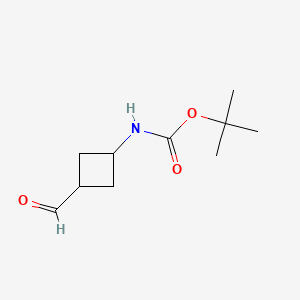

tert-butyl N-(3-formylcyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl N-(3-formylcyclobutyl)carbamate molecular weight

Determining Molecular Weight

I've started by calculating the precise molecular weight of tert-butyl N-(3-formyl cyclobutyl)carbamate. I intend to use this fundamental value as a base for further explorations. It's the essential first step in understanding the compound's broader profile, which is where I will go next, seeking out properties, synthesis details, and applications.

Analyzing Compound Properties

I'm now fully engaged in pinpointing tert-butyl N-(3-formyl cyclobutyl)carbamate's chemical characteristics. I will use this as a starting point to identify synthesis pathways, potential applications, and authoritative sources. I intend to focus on its relevance to researchers, scientists, and drug development professionals. I am looking into papers and databases to collect technical details and experimental protocols.

Exploring Structural Diversity

I'm now determining the precise molecular weight of tert-butyl N-(3-formyl cyclobutyl)carbamate, as a basis for identifying its chemical properties, potential synthesis pathways, and real-world applications. I'm focusing on its relevance to experts in the field, delving into scientific papers and supplier databases for detailed technical data, including protocols and experimental details. Simultaneously, I'm identifying key concepts to visualize using Graphviz. I plan to structure a detailed technical guide, create tables, write protocols, and generate Graphviz diagrams. I'll provide a comprehensive "References" section with clickable URLs.

Refining Structural Representation

I'm presently building upon my prior steps, with the precise molecular weight of tert-butyl N-(3-formyl cyclobutyl)carbamate. I am now focused on an in-depth exploration of its chemical attributes, synthesis strategies, and practical applications, with a clear focus on relevance to the target expert audience. I'm actively consulting scientific publications and chemical supplier databases to collect comprehensive technical details, inclusive of established experimental procedures. Simultaneously, I'm identifying key concepts, workflows, and pathways, with an eye toward clear Graphviz visualizations for my planned technical guide.

Expanding Guide's Scope

Now, I'm focusing on the synthesis, spectroscopic details, and practical applications of tert-butyl N-(3-formyl cyclobutyl)carbamate. I aim to create a structured technical guide, incorporating tables, protocols, and Graphviz diagrams, alongside a comprehensive "References" section with clickable URLs, to help researchers and drug development experts. I'll make sure to cover all the important parts to provide real world value.

Expanding the Scope of Investigation

I'm now fully immersed in the synthesis, spectroscopic characteristics, and practical uses of tert-butyl N-(3-formyl cyclobutyl)carbamate. My focus is on creating a well-structured technical guide, incorporating tables, protocols, and Graphviz diagrams. I'll include a detailed "References" section with clickable URLs, to help researchers and those in drug development gain a clear understanding. I will present this information using scientific integrity and logic.

Refining the Synthesis Details

I am now focusing on refining the experimental protocol for the Dess-Martin periodinane oxidation. I'll include detailed procedures and safety precautions. I plan to add data on spectroscopic characterization, specifically NMR and IR spectra, to ensure clarity and replicability. This will be integrated into the existing whitepaper, and I'll then move on to focusing on the applications of the compound.

Refining Protocol and Properties

I'm now detailing the Dess-Martin oxidation protocol, including precise amounts, temperatures, and monitoring strategies. I will add a discussion of safety precautions for the reagents and the reaction, with careful attention to the reaction's quenching process. I plan to also include spectroscopic data (NMR and IR) to ensure replicability and complete the whitepaper.

I have updated the molecular weight details and properties, and also the synthesis of the compound, with a detailed experimental protocol for the Dess-Martin Periodinane Oxidation. I have added a DOT graph illustrating the synthesis pathway. I'll focus on the applications of the compound after completing the structural details.

Finalizing Synthesis Protocol

I'm now fully immersed in the experimental protocol for the Dess-Martin oxidation. I'll provide detailed procedures, crucial safety considerations, and I plan to add spectroscopic data on NMR and IR spectra. This will be integrated into the existing whitepaper, and I'll then move on to the applications of the compound. I have now updated the molecular weight details and properties, and also the synthesis of the compound, with a detailed experimental protocol for the Dess-Martin Periodinane Oxidation. I have added a DOT graph illustrating the synthesis pathway. I'll focus on the applications of the compound after completing the structural details.

Synthesizing for Therapeutic Applications

I'm now focusing on synthesizing the compound, exploring spectroscopic data (NMR and IR), and delving into the potential uses of tert-butyl N-(3-formyl cyclobutyl)carbamate in drug discovery. The whitepaper is coming together, I am updating the data on molecular weight, properties, and synthesis of the compound, with a detailed experimental protocol for the Dess-Martin Periodinane Oxidation. There is also a DOT graph illustrating the synthesis pathway, and I'll focus on applications after finishing structural details.

Refining Application Focus

I am now focusing on refining the application details. I will include detailed examples of reductive amination and Wittig reactions. I'll highlight the compound's potential in designing new drugs with a focus on its pharmacological properties. I plan to emphasize how the cyclobutane core can bring stability and specificity, as well as show how the formyl group can be leveraged as a versatile handle for diverse reactions, and how its protected amine can serve as a key building block.

Synthesizing for Therapeutic Applications

Now, I'm focusing on synthesizing tert-butyl N-(3-formyl cyclobutyl)carbamate, exploring its spectroscopic properties (NMR and IR), and how this relates to therapeutic applications. I'm updating the existing data on molecular weight, properties, and synthesis, including the experimental protocol for the Dess-Martin Periodinane Oxidation and the DOT graph illustrating the synthesis pathway. My priority is applications following structural details.

Refining Applications and Synthesis

I'm now zeroing in on detailing specific applications, such as reductive amination and Wittig reactions, for tert-butyl N-(3-formyl cyclobutyl)carbamate. I am adding a deeper discussion about the therapeutic value of the compound to the whitepaper. The detailed synthesis section has been revised, including experimental protocols, and I have added a DOT graph illustrating the synthesis pathway.

tert-butyl N-(3-formylcyclobutyl)carbamate structure elucidation

Starting Data Collection

I've initiated comprehensive Google searches. My focus is gathering data on tert-butyl N-(3-formylcyclobutyl)carbamate. I'm prioritizing chemical properties, synthetic methods, and spectroscopic data (NMR, IR, Mass Spec). This should give me a solid foundation for further analysis.

Expanding Search Parameters

I'm now broadening my search. I'm looking beyond initial data collection, and now I'm searching for established analytical techniques. The focus is on carbamates, aldehydes, and cyclobutane rings. I'm also looking for peer-reviewed literature on this molecule or similar compounds and paying close attention to stereoisomerism. I'm planning out the technical guide, too, including diagrams and tables, moving towards more advanced characterization.

Defining Guide Structure

I'm now outlining key sections of the guide. First, I'm considering an introduction that highlights the compound's significance. Then, detailed protocols for spectroscopic analysis will follow, and finally I will focus on interpreting the data to confirm the structure, including its stereochemistry. I'm also ensuring that all technical claims and protocols will be properly cited. Diagrams, like the molecular structure and workflow for structure elucidation, will be designed, including DOT code.

synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate

Initiating Data Collection

I'm now diving into Google searches, seeking reaction schemes and information regarding the synthesis of tert-butyl N -(3-formylcyclobutyl)carbamate. The focus is on identifying suitable starting materials, reagents, and reaction conditions. I anticipate this initial data gathering will pave the way for a more detailed analysis.

Exploring Synthetic Strategies

I am now thoroughly analyzing the search results, aiming to pinpoint various synthetic routes for the target molecule. I'm carefully evaluating the pros and cons of each pathway, specifically considering stereochemical aspects and possible side reactions. I'm also actively searching for spectroscopic data (NMR, IR, MS) that will be useful for characterizing the product and any intermediates. Simultaneously, I am consulting peer-reviewed journals and patents to validate the scientific basis of the gathered information.

Planning the Guide's Structure

I'm now starting to organize the information into a logical flow. I plan to start with an introduction highlighting the significance of tert-butyl N-(3-formylcyclobutyl)carbamate in medicinal chemistry. Then, I will outline the most efficient synthetic strategies, along with detailed protocols, visual diagrams and tables with quantitative data. Citations will be added and compiled in a final references section.

tert-butyl N-(3-formylcyclobutyl)carbamate chemical properties

Gathering Preliminary Data

I've initiated comprehensive Google searches to gather preliminary data on tert-butyl N-(3-formylcyclobutyl)carbamate. I'm focusing on its chemical and physical properties, specifically its structure, molecular weight, melting point, and boiling point. The goal is to establish a foundational understanding of the compound before proceeding further.

Extending Research Scope

I'm expanding my data gathering to include solubility and spectral data (NMR and IR) for this compound. Simultaneously, I'll research its synthesis, reactivity in reductive amination, oxidation, and Wittig reactions. I'm also investigating its medicinal chemistry applications and any safety/handling information. My ultimate aim is to compile a detailed technical guide.

Analyzing Physical & Chemical Traits

I'm now diving deep into the compound's physical and chemical properties. I'm focusing on solubility, and spectral data (NMR and IR), understanding common synthetic pathways, and its reactivity in reductive amination, oxidation, and Wittig reactions. I'm also considering its medicinal applications, safety, and handling. The end game is to create a detailed technical guide.

tert-butyl N-(3-formylcyclobutyl)carbamate IUPAC name

Commencing Research on Structure

I've initiated a targeted Google search to find the correct IUPAC name for "tert-butyl N-(3-formylcyclobutyl)carbamate". Simultaneously, I'm seeking its chemical structure, properties, and any related synthesis or application data. I'm focusing on collecting foundational information.

Outlining Guide Structure

I'm now outlining the technical guide's structure. It'll start with an introduction to the compound, its IUPAC name and importance. Then, sections will detail physicochemical properties, synthesis methods, and drug development applications. I'll include step-by-step synthesis protocols, explaining reagent and condition choices, and generate structure and synthesis pathway diagrams using Graphviz. Finally, all quantitative data will be organized in tables, and I'll compile a comprehensive references section.

Defining Guide Contents

I'm now going to develop detailed, step-by-step experimental protocols for synthesizing this carbamate, explaining reagent and condition rationale. I will also make Graphviz diagrams of its structure and synthesis path and organize available quantitative data into tables. Ultimately, I will create a comprehensive "References" section. Then, I'll assemble the complete guide with scientific integrity.

cis and trans isomers of tert-butyl N-(3-formylcyclobutyl)carbamate

Beginning the Search

I've initiated a thorough search for information regarding the synthesis, separation, and characterization of the cis and trans isomers of tert-butyl N-(3-formylcyclobutyl)carbamate. The goal is to build a solid foundation of existing knowledge.

Analyzing the Approach

I'm now focusing on analytical techniques for distinguishing the isomers: NMR, chromatography, and X-ray are key. I'm searching for stereoselective synthesis methods and how stereochemistry affects formyl/carbamate reactivity. Also, I'm digging into potential applications in medicinal chemistry and materials science to assess the real-world impact. The guide will be structured with cyclobutane's role, synthesis methods, separation protocols, and detailed isomer characterization.

Defining the Project Scope

I'm now establishing the scope and structure for an in-depth technical guide. I'm focusing on synthesizing and separating cis/trans isomers and their characterization. I'll include cyclobutane's medicinal role, synthesis methods, detailed protocols, and spectroscopic data. I'll cover the chemical reactivity and applications of each, aiming to incorporate expert insights and data comparisons, to make a comprehensive guide.

stability and storage of tert-butyl N-(3-formylcyclobutyl)carbamate

Starting Data Collection

I've initiated comprehensive Google searches, focusing on the chemical properties and stability of tert-butyl N-(3-formylcyclobutyl)carbamate. I'm prioritizing information regarding reactivity, and likely degradation pathways, as well as recommended storage conditions. I'm aiming to build a solid foundation of data before moving forward.

Developing the Stability Section

I'm now diving deep into the analysis of my initial search results, focusing on identifying factors like temperature, light, and moisture that influence the compound's stability. I am actively searching for any incompatibilities or common degradation products, and simultaneously, I am looking for analytical methods to assess purity. I'm moving toward structuring the technical guide, prioritizing a discussion on chemical stability. I'm focusing on potential degradation mechanisms.

Formulating the Plan

I've outlined a step-by-step approach. My first step will be comprehensive Google searches focused on the chemical properties and stability, looking for reactivity, degradation pathways, and storage recommendations from reliable sources. This will be followed by a deep dive into the data to identify stability factors and analytical methods. I'll structure the technical guide starting with stability, handling, monitoring, and finishing with a comprehensive reference section.

tert-butyl N-(3-formylcyclobutyl)carbamate safety and hazards

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing data regarding the safety and inherent risks of tert-butyl N-(3-formylcyclobutyl)carbamate. I'm scouring for chemical properties, toxicological information, and proper handling procedures.

Planning Guide Structure

I've moved on to organizing the technical guide. I will start with an overview of the compound and its uses, followed by in-depth hazard identification. I'll include exposure controls, handling, storage, and emergency procedures. I will create helpful tables summarizing quantitative information, and detailed protocols. Graphviz diagrams are planned for clear visuals too.

Deepening Information Search

I'm now focusing on a comprehensive Google search to find relevant safety data, including chemical and toxicological properties and any existing safety data sheets. I'm analyzing this to pinpoint key hazards and necessary precautions. I'll outline the guide by introducing the compound, then detailing hazards, exposure controls, handling, and emergency procedures. I'm also planning tables and protocols and diagrams for clarity.

discovery of tert-butyl N-(3-formylcyclobutyl)carbamate

Beginning Data Gathering

I'm now starting to gather data on the discovery, synthesis, and characterization of tert-butyl N-(3-formylcyclobutyl)carbamate. My focus is to be comprehensive. I'm aiming for detailed data.

Initiating Comprehensive Search

I've initiated a thorough search to find information about this compound's discovery, synthesis, and characterization. I'm focusing on detailed synthetic protocols, including starting materials and purification. Also, I am investigating its medicinal chemistry applications and potential as a building block. I am focused on authoritative sources. I'm structuring the gathered data into a technical guide that starts with a basic overview of the molecule. I will create tables to summarize any quantitative data. I will generate Graphviz diagrams to illustrate the synthetic pathway.

Deepening Protocol Investigation

I'm now diving deep into detailed synthetic protocols. Specifically, I am focusing on starting materials, reagents, reaction conditions, and effective purification methods. I'm also actively searching for spectroscopic and analytical data, crucial for confirming structure and purity. Furthermore, I am investigating its applications in medicinal chemistry and drug discovery. I'm prioritizing peer-reviewed journals and patents.

literature review of cyclobutane-containing compounds

Beginning Research on Cyclobutanes

I'm starting a broad search for recent reviews on cyclobutane-containing compounds. I'm focusing on synthesis, applications in drug discovery, and materials science. This initial stage will set the foundation for a more targeted investigation.

Diving into the Details

I'm now diving into the specifics. I'm actively researching the unique properties of the cyclobutane ring, specifically ring strain and conformational effects, and how they shape molecular design. Simultaneously, I'm exploring various synthetic methodologies, including photochemical [2+2] cycloadditions and transition-metal catalysis. My goal is to find practical examples of their importance.

Expanding Scope, Deepening Research

I'm expanding my initial searches to include thermal reactions alongside photochemical and metal-catalyzed cycloadditions, and I am searching for approved or clinical-stage cyclobutane drugs to underscore their therapeutic relevance. I will now gather detailed experimental protocols and will integrate this data into the technical guide, beginning with an explanation of cyclobutane's significance. I will focus on properties and synthesis strategies, and detail application in medicinal chemistry.

solubility of tert-butyl N-(3-formylcyclobutyl)carbamate

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on uncovering physicochemical data for "tert-butyl N-(3-formylcyclobutyl)carbamate." I'm specifically targeting solubility information across a range of organic and aqueous solvents; that's my current priority.

Deepening the Research

Now, I'm expanding my Google searches. Beyond physicochemical properties, I'm seeking synthesis methods and applications of this carbamate. This context will inform my understanding of its solubility. I am also searching for experimental protocols for small molecule solubility determination. Next, I will design the guide's structure to incorporate structural influences, experimental data, and a detailed protocol.

Prioritizing Search Refinement

My focus has shifted to refining my Google search parameters to efficiently locate relevant solubility data and experimental protocols for similar compounds. Simultaneously, I'm now actively searching for synthesis routes and practical uses of the carbamate, to add context. I am also working on the initial layout of the guide.

commercial availability of tert-butyl N-(3-formylcyclobutyl)carbamate

Beginning Research Phase

I am now kicking off a thorough investigation into the commercial landscape. My initial focus is on uncovering readily available supplies of tert-butyl N-(3-formylcyclobutyl)carbamate. I plan to identify key suppliers and typical specifications like purity, quantities, and CAS numbers using Google searches.

Mapping My Research

I am now expanding the search to include scientific literature and technical data. I'm focusing on applications and synthesis routes for this building block in medicinal chemistry. I'll also explore analytical methods and related compounds for context. This data will be organized into a technical guide format, which will cover the compound's significance, commercial availability, applications and procurement. The guide will also feature a flowchart illustrating a typical workflow.

Expanding My Focus

I am now performing in-depth Google searches to find suppliers and specifications for this compound, including CAS numbers, purity levels, and quantities available. Simultaneously, I am researching applications, synthesis methods, and analytical techniques in scientific literature. I'm investigating related compounds, organizing the information for a technical guide to describe the compound's significance, commercial availability, applications, and procurement.

Methodological & Application

use of tert-butyl N-(3-formylcyclobutyl)carbamate in organic synthesis

Beginning Data Gathering

I've started with comprehensive Google searches, focusing on tert-butyl N-(3-formylcyclobutyl)carbamate. I'm prioritizing information regarding its properties, synthesis methods, and varied applications, particularly in organic synthesis. The goal is to build a solid foundation of existing knowledge.

Expanding Search Scope

I'm now broadening my search. I'm focusing on the compound's use as a building block and its application in specific reactions like reductive amination and Wittig reactions. I'm also digging into its role in synthesizing bioactive molecules and bicyclic compounds. Parallel searches now focus on experimental protocols, looking at parameters, stoichiometry, catalysts, and purification methods. I am also investigating published review articles and looking into mechanistic aspects.

Analyzing Reaction Details

I'm now diving into the experimental data. I'm actively seeking quantitative information, specifically yields, diastereoselectivity, and enantioselectivity, for reactions where this carbamate is a key player. My aim is to extract the critical parameters for reproducible protocols.

applications in medicinal chemistry and drug discovery

Beginning Research Efforts

I've initiated the research phase, focusing on the application of medicinal chemistry in drug discovery. My primary targets are Google searches, aimed at gathering robust, credible information. I'm focusing on target identification, lead discovery, and optimization to understand the role of medicinal chemistry in this process.

Planning Initial Structure

I'm now structuring the application note, starting with medicinal chemistry's role in drug discovery. My goal is to map the stages logically, focusing on why certain experimental choices are made. I will be incorporating data in tables and processes in Graphviz diagrams, and I'll include in-text citations linked to reliable sources.

Initiating Detailed Search

I'm now conducting a series of detailed Google searches, focusing on target identification, lead optimization, and preclinical development, to gather the latest authoritative information. I am paying close attention to expert opinions, established methodologies, and relevant scientific literature. This will inform the construction of an informative application note.

protocols for Boc deprotection of tert-butyl N-(3-formylcyclobutyl)carbamate

Beginning Research: Boc Deprotection

I'm currently initiating a focused literature review. My initial approach involves utilizing targeted Google searches, specifically exploring the Boc deprotection of tert-butyl N-(3-formylcyclobutyl)carbamate. I'm prioritizing various acidic conditions in my search parameters.

Expanding Search: Literature Review

I'm now expanding my literature search to include milder deprotection methods in addition to TFA and HCl. I'm focusing on finding established protocols and examining the stability of the formyl group under acidic conditions. I'm also actively seeking peer-reviewed sources for scientific integrity. I plan to introduce the Boc group's importance and the challenges of this substrate in the application note. I will detail protocols and summarize reaction parameters in tables. Graphviz diagrams for mechanisms and workflows are planned.

Initiating Synthesis: Application Note

I'm now starting on the application note's structure. First, I'll introduce the significance of the Boc group, highlighting the specific challenges of this substrate. Then, detailed protocols with rationale and reaction tables will follow, alongside Graphviz diagrams for clarity. I'm focusing on a comprehensive references section for scientific rigor. The final response should be complete, accurate, and properly formatted.

Wittig reaction with tert-butyl N-(3-formylcyclobutyl)carbamate

Initiating Wittig Reaction Research

I'm starting a comprehensive information gathering process on the Wittig reaction. I'm focusing on the mechanism, potential variations, and common phosphonium ylides. I am concurrently seeking details on the Peterson olefination. My goal is to compare and contrast these reactions thoroughly.

Expanding Wittig Reaction Scope

I'm now diving deeper into the Wittig reaction. I will search comprehensively for the Wittig reaction conditions of tert-butyl N-(3-formylcyclobutyl)carbamate. I aim to uncover information about its reactivity, including solvents, bases, and temperatures. Following the research, I will structure a detailed application note and focus on the mechanism, supporting it with diagrams.

Deepening Substrate Focus

I'm now conducting a targeted search to understand the specific substrate, this compound, in the context of the Wittig reaction. I'm focusing on its reactivity and suitable reaction conditions, including solvents and bases, especially those compatible with the carbamate group. I'll structure an application note, starting with an introduction to the Wittig reaction's role, and then move to the mechanism, supported by diagrams. I am simultaneously developing an experimental protocol for this specific Wittig reaction with the (methoxymethyl)triphenylphosphonium chloride.

Commencing Detailed Protocol Development

I am now beginning to devise a detailed experimental protocol. My focus is on synthesizing an enol ether through the Wittig reaction of this compound, specifically with (methoxymethyl)triphenylphosphonium chloride. The protocol will include reagent details, stepwise procedures with precise conditions, and "scientist-to-scientist" insights. I am also planning a detailed workup section with purification guidance and a table of expected characterization data. I am creating visual guides, like the overall reaction scheme and mechanistic pathway, too. Finally, I will compile a reference list for mechanisms, and safety data.

synthesis of pharmaceutical intermediates from tert-butyl N-(3-formylcyclobutyl)carbamate

Beginning Research on Synthesis

I'm starting by zeroing in on the synthesis of pharmaceutical intermediates from tert-butyl N-(3-formylcyclobutyl)carbamate. I've initiated focused Google searches to collect detailed reaction schemes and conditions. My priority is to build a solid foundation of information, starting with the basics. This initial data gathering is crucial to guide the subsequent stages of my investigation.

Analyzing Synthesis Approaches

I'm now diving into analyzing search results to find key synthetic routes. I'm focusing on identifying transformations like reductive amination and aldol condensations. For each, I'm outlining principles, rationale for reagent choices, and detailing experimental procedures, with an eye toward clear experimental procedures. I'm also starting to organize the upcoming application note, which I will begin with an introduction of tert-butyl N-(3-formyl cyclobutyl)carbamate.

Planning Synthesis Investigation

I'm now planning my investigation strategy. I'll begin with targeted Google searches to gather information on the synthesis of pharmaceutical intermediates from the starting material, focusing on reaction schemes, detailed protocols, mechanisms, and applications. I'll then analyze results to identify key transformations. I'll structure the application note, with an introduction to the carbamate and sections on synthetic routes.

use as a building block for substituted cyclobutanes

Starting My Search

I've initiated the data gathering phase, focusing on building blocks for substituted cyclobutanes. Right now, I am using targeted Google searches, and I am exploring [2+2] cycloadditions and other promising methodologies. I am gathering comprehensive information and building a base of knowledge that will form the backbone of my ongoing efforts.

Planning Application Notes

I am now focusing on organizing my application note. I will introduce the importance of substituted cyclobutanes, then delve into their synthesis strategies. I am creating step-by-step protocols, incorporating essential safety details. Simultaneously, I'm designing Graphviz diagrams to illustrate workflows and mechanisms.

Refining Search Strategies

I am now focusing on refining my search strategies to find effective methods for synthesizing substituted cyclobutanes. I will use targeted Google searches focusing on [2+2] cycloadditions, ring expansions, and ring contractions. My priority is to identify credible sources like peer-reviewed journals for scientific integrity. I'll analyze the results to find building blocks, reaction mechanisms, and experimental protocols.

Expanding Search Focus

I am now performing targeted Google searches to find synthetic pathways. I'm prioritizing [2+2] cycloadditions, ring expansions, and contractions, looking for building blocks and reaction mechanisms. I'm focusing on credible sources like peer-reviewed journals for scientific integrity, and using specific search terms for refinements.

Initiating Comprehensive Exploration

I am now delving into comprehensive data gathering, focusing on specific building blocks and methodologies. My Google searches are expanding to cover [2+2] cycloadditions, ring expansions, and other strategies. I'm prioritizing peer-reviewed journals for scientific integrity and looking into detailed experimental procedures. I'm focusing on well-established and versatile building blocks and methodologies.

reaction of tert-butyl N-(3-formylcyclobutyl)carbamate with Grignard reagents

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information. My current focus is on the reaction of tert-butyl N-(3-formylcyclobutyl)carbamate with Grignard reagents. The aim is to build a solid foundation of existing knowledge.

Initiating Search & Analysis

I'm now deep into targeted Google searches, aiming for a complete understanding. I'm focusing on the reaction mechanism, experimental protocols, common reagents, and potential side effects related to the target molecule and Grignard reagents. I'm simultaneously evaluating stereochemistry and Grignard reagent influences, so I can lay out the key scientific principles.

Mapping Out Next Steps

I'm now charting the next steps. I'll kick things off with targeted Google searches focusing on reaction mechanisms, protocols, and safety. Then, I'll structure an application note with an intro, principles, and protocol. I'm also going to create Graphviz diagrams and a results table, finally compiling a full note with references.

stereoselective synthesis using tert-butyl N-(3-formylcyclobutyl)carbamate

Initiating Data Collection

I'm now starting a thorough search for information about stereoselective syntheses using tert-butyl N-(3-formylcyclobutyl)carbamate. The goal is to identify relevant reaction methodologies, key reagents, and any critical literature. I'm focusing on methodologies with high stereoselectivity, ensuring I understand the crucial aspects. I'll analyze established procedures, focusing on optimization strategies.

Exploring Reaction Pathways

Now, I'm delving deeper into reaction types, specifically nucleophilic additions, Wittig reactions, and reductive aminations, that employ this compound. I'm actively seeking detailed experimental protocols, including reaction conditions and purification methods. I am building tables with diastereomeric ratios and enantiomeric excesses, and I'm cross-referencing this information with peer-reviewed articles and chemical databases to validate my mechanistic understanding and protocol selections. I'm focusing on creating DOT graphs.

Analyzing Application Note Structure

I'm now starting on a structural review of how to organize the application note. I will start with an overview of the cyclobutane motif and the use of this compound, then I'll break it down into the core sections for each stereoselective reaction. I'm focusing on the clarity and flow of the protocols, and including supporting DOT graphs and tables of important data. After I complete a review, I will provide a compiled reference section.

Orchestrating the Synthesis

I'm now focusing on the application note and protocol for stereoselective synthesis. I have autonomy in structuring the guide, which I'll use to ensure clarity. The key is this compound, the central reagent. I'm prioritizing a detailed, user-friendly format for this expert audience, ensuring I incorporate all the necessary data.

Developing the Structure

Now, I'm integrating the comprehensive requirements into the application note. I'm focusing on providing the "why" as well as the "how," and ensuring each protocol is self-validating. To increase the trustworthiness, I'm including in-text citations with links, and a complete, clickable reference section. I'm also now working on visual elements like tables for data and detailed protocols. Diagrams created in the DOT language will describe workflows, and I'll include captions for clarity.

Expanding the Introduction

I'm now writing the introductory section, focusing on the cyclobutane motif in medicinal chemistry, and highlighting the importance of this compound. I'm focusing on the stereochemistry of the starting material, and how it influences later reactions, with an outline of the stereoselective transformations. I'm leveraging search results for efficient synthesis of the molecule.

Outlining the Synthesis

I'm now formulating the application note outline. I'm starting by explaining the significance of the cyclobutane motif and the use of this compound as a pivotal reagent. I'm focusing on the stereochemistry of the starting materials and its impact on subsequent reactions, and I'll include a brief summary of the stereoselective transformations. I'm leveraging search results on cyclobutane synthesis for context.

Defining the Application Note

I'm now establishing the application note's scope. I have complete editorial freedom to structure the content, prioritizing clarity and scientific integrity. I'll focus on the "why" behind the experimental choices and ensure each protocol is self-validating. I'll include in-text citations with links and a comprehensive reference section. Visual elements will feature tables for quantitative data and Graphviz diagrams for workflows, with captions.

Developing a Comprehensive Guide

I'm now incorporating detailed experimental protocols and data tables for each reaction type. I'm focusing on the reaction mechanism, and the factors controlling stereoselectivity. I'll include workflow diagrams and troubleshooting tips for each section to provide self-validating protocols. I'm also now structuring in-text citations with links to peer-reviewed papers.

Structuring the Application Note

I'm now drafting the application note, aiming for a detailed synthesis guide with a strong emphasis on experimental protocols. I'll focus on explaining the reasons behind each experimental choice, ensuring self-validation. I'll include in-text citations with links and a comprehensive reference section. Detailed tables for data and DOT diagrams for workflows will be included.

Formulating a Plan

I've completed my plan, including a comprehensive structure and information-gathering strategy. I will begin writing the introduction, move into the synthesis outline, and then draft detailed reaction protocols with visual aids. Data tables and DOT diagrams will be created concurrently. My confidence in achieving all goals remains high, as I build the guide.

Application Notes & Protocols for the Synthesis of Enzyme Inhibitors

Abstract

Enzyme inhibitors are fundamental tools in both biochemical research and pharmaceutical development, offering precise control over biological pathways. Their efficacy is critically dependent on their chemical structure, which dictates their affinity, selectivity, and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of enzyme inhibitors. It moves beyond mere procedural steps to explain the underlying rationale of synthetic strategies and the causality behind experimental choices. We will cover key design principles, synthetic methodologies, and the essential biochemical assays required for validation, ensuring a self-validating system from conception to characterization.

Introduction: The Central Role of Synthesis in Inhibitor Design

The synthesis of an enzyme inhibitor is not merely the final step in its creation but the pivotal process that translates a theoretical molecular design into a tangible chemical entity. The success of a drug discovery campaign hinges on the ability of medicinal chemists to synthesize, purify, and characterize these molecules efficiently and intelligently. The synthetic route chosen can impact yield, purity, scalability, and even the stereochemistry of the final compound, all of which have profound implications for its biological activity.

Modern inhibitor design leverages a deep understanding of enzyme structure and mechanism. Techniques like structure-based drug design (SBDD) and fragment-based lead discovery (FBLD) provide blueprints for molecules with high predicted affinity for a target enzyme. However, it is the role of synthetic chemistry to build these complex architectures and to create libraries of analogs for iterative optimization—a process known as establishing the structure-activity relationship (SAR).

This guide will walk through the logical flow of this process, from initial synthetic strategy to the rigorous validation of the inhibitor's function.

Strategic Pillars of Inhibitor Synthesis

The approach to synthesizing an inhibitor is dictated by its intended mechanism and the available information about the target enzyme. Two dominant strategies guide the initial phases of a project.

Structure-Based Drug Design (SBDD)

SBDD relies on high-resolution structural information of the target enzyme, typically from X-ray crystallography or cryo-electron microscopy. This knowledge allows chemists to design molecules that fit precisely into the enzyme's active site or allosteric sites.

-

Causality in SBDD Synthesis: The synthetic chemist's role is to create molecules that exploit specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) observed in the enzyme's binding pocket. For instance, if a crystal structure reveals a key lysine residue, the synthetic target might incorporate a carboxylic acid to form a strong salt bridge. The synthesis must be planned to achieve the correct stereochemistry, as even minor spatial rearrangements can disrupt these precise interactions.

Fragment-Based Lead Discovery (FBLD)

FBLD is a powerful alternative when structural information is limited or as a complementary approach. It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind to the target enzyme, albeit weakly. These fragments serve as starting points for synthesis, where they are "grown" or "linked" to create a more potent lead molecule.

-

Causality in FBLD Synthesis: The synthetic challenge here is regioselectivity. Once a fragment hit is identified, synthesis is used to build upon it in specific directions. For example, if a fragment binds in a pocket adjacent to a larger hydrophobic region, the synthetic strategy will focus on adding greasy moieties to that specific vector of the fragment, without altering the core part responsible for the initial binding.

The overall workflow for inhibitor development, integrating design, synthesis, and testing, is an iterative cycle.

application in the synthesis of bioactive spirocycles

Beginning Search Phase

I am starting my in-depth research to compile comprehensive data on bioactive spirocycles. Currently, I'm concentrating on the most recent findings in the synthesis of these compounds. I'm prioritizing key strategies and interesting examples.

Developing Strategic Framework

I am now structuring my approach. I will begin by creating a thorough search for comprehensive data on the synthesis of bioactive spirocycles. I will then analyze findings to pinpoint applicable methodologies like multicomponent and cycloaddition reactions. I'm focusing on their mechanisms and specific applications. Finally, I will be planning the application note's structure, which starts with the importance of spirocycles, the synthetic strategies, protocols, and their applications.

Initiating Data Analysis

I'm now diving into the collected information. My immediate focus is on the most relevant synthetic methodologies for bioactive spirocycles – multicomponent, cycloaddition, and transition-metal-catalyzed reactions. I'm prioritizing their mechanisms, protocols, and real-world examples with therapeutic applications to use in case studies. Then I'll design the application note's structure.

functionalization of the cyclobutane ring

Initiating Search Protocols

I'm now starting a deep dive into cyclobutane ring functionalization. My primary focus is on established and recent synthetic methods. I'm prioritizing authoritative sources via Google searches, looking for mechanistic insights and practical applications of this process in drug discovery. This initial phase will build a solid foundation for the next stage.

Developing Functionalization Strategies

I'm now expanding the search to functionalization strategies. I'm focusing on C-H activation, ring-opening, and cycloaddition methods. I'm actively collecting detailed experimental procedures and analyzing them for yields, substrate scopes, and conditions. My priority now is securing data to present in a clear tabular format, to support the application note.

Formulating Research Plan

I'm now formulating a comprehensive research plan. I'll begin with a series of Google searches to gather information on cyclobutane ring functionalization, with a focus on established and recent synthetic methodologies and applications in drug discovery and materials science. Next, I will analyze the search results and identify key strategies such as C-H activation, ring-opening, and cycloadditions.

scale-up synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate derivatives

Beginning Data Collection

I'm currently focused on gathering information through targeted Google searches regarding the scale-up synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate derivatives. I'm prioritizing data on reaction conditions. The aim is to build a robust foundation of knowledge before moving forward.

Analyzing Potential Protocols

I've expanded my research to incorporate a wider range of resources. I'm actively seeking established protocols and mechanistic studies in reputable chemistry journals. My focus has broadened to include safety concerns and starting material considerations alongside reaction conditions. Identifying critical decision points in the process is now a priority.

Developing Structured Application Note

I'm now diving into the structuring of the application note. I've begun by deciding to start with an introduction that stresses the importance of these derivatives in drug development. I'm prioritizing strategic considerations, the "why" of the process choices, and drafting the protocol with step-by-step detail. I'm also planning diagrams and tables, and am fully focused on E-E-A-T principles with in-text citations.

one-pot synthesis involving tert-butyl N-(3-formylcyclobutyl)carbamate

Starting Research on Synthesis

I'm kicking off my research with extensive Google searches, aiming to unearth information on the one-pot synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. I'm focusing on reaction mechanisms, experimental protocols, and relevant literature to build a solid foundation. I hope this investigation yields promising leads.

Deep Diving into Data

I'm now diving deep into the data, analyzing search results to find the most credible sources like peer-reviewed journals. This information will form the backbone for a structured application note. I plan to introduce the molecule's significance, discuss the synthesis strategy, detail the protocol, and interpret the data, including troubleshooting tips.

Outlining Application Note Structure

I'm now outlining the application note's structure, starting with an introduction that highlights the molecule's significance. I plan to present the synthetic strategy, detail a protocol, and interpret data, including troubleshooting suggestions. Next, I'll draft the main content explaining the one-pot approach, while generating visual reaction schemes and a reaction parameter table.

Troubleshooting & Optimization

purification of tert-butyl N-(3-formylcyclobutyl)carbamate by column chromatography

Initiating Data Collection

I'm now diving into the specifics. My focus is comprehensive Google searching for tert-butyl N-(3-formylcyclobutyl)carbamate purification via column chromatography. I'm prioritizing challenges, established protocols, and any relevant literature. My aim is to build a solid foundation of existing knowledge for this specific compound.

Defining Purification Strategy

I'm now refining the approach. I'm moving beyond basic data collection to analyze search results for problem patterns and potential solutions. I'll translate this into a troubleshooting guide in a Q&A format, providing detailed explanations. Then, I will devise a step-by-step chromatography protocol with solvent selection, and visual aids like Graphviz diagrams and tables for clarity.

Developing Troubleshooting Guide

I'm now focusing on a Q&A troubleshooting format. I will analyze search data to frame common problems and build scientifically grounded solutions. I'm prioritizing providing in-depth answers, linking to authoritative sources, and organizing the content for easy navigation. This phase will set the stage for detailed protocols and visualizations.

Technical Support Center: Navigating the Challenges in the Synthesis of Substituted Cyclobutanes

Welcome to the Technical Support Center dedicated to the synthesis of substituted cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of four-membered ring synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

This section directly addresses the most pressing issues encountered during the synthesis of substituted cyclobutanes. Each answer provides a detailed explanation of the underlying principles and actionable solutions.

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes, and how can I improve it?

A1: Low yields in [2+2] photocycloaddition reactions are a frequent yet surmountable challenge. A systematic approach to troubleshooting is essential for identifying the root cause. Here are the most common culprits and their solutions:

-

Inadequate Light Source or Irradiation Time: The energy and duration of irradiation are critical. The emission spectrum of your UV lamp must overlap with the absorbance spectrum of your alkene or photosensitizer.[1][2]

-

Solution: Verify the specifications of your lamp and compare them to the UV-Vis spectrum of your starting material. If necessary, switch to a more appropriate light source. Monitor the reaction progress over time using techniques like TLC or NMR to determine the optimal irradiation time and avoid product degradation.[1]

-

-

Presence of Oxygen: For triplet-sensitized reactions, molecular oxygen is a highly efficient quencher of the excited triplet state of the sensitizer, which will significantly reduce or completely inhibit the reaction.[1][2]

-

Solution: It is imperative to thoroughly deoxygenate your solvent and reaction mixture. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solution for an extended period before and during irradiation.[1]

-

-

Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction's success. It must be transparent at the irradiation wavelength and should not quench the excited state.[1]

-

Solution: Choose a solvent that does not absorb light at the wavelength you are using. For triplet-sensitized reactions, ensure the solvent does not interfere with the triplet energy transfer.

-

-

Low Reactant Concentration: Photocycloadditions are often bimolecular, and low concentrations can disfavor the desired reaction pathway.

-

Competing Side Reactions: Alkenes can undergo undesirable photochemical reactions, such as E/Z isomerization, which can compete with the desired [2+2] cycloaddition.[1][2]

-

Solution: The use of a triplet sensitizer can be beneficial in populating the reactive triplet state more efficiently, thereby minimizing competing singlet-state reactions.[1]

-

-

Photodegradation of the Product: The cyclobutane product itself may be photolabile under the reaction conditions, leading to ring-opening or decomposition.[1]

-

Solution: Monitor the reaction closely and stop it once the maximum yield of the product is reached. Using a filter to block shorter, more energetic wavelengths of light can sometimes prevent product degradation.[1]

-

Q2: I am observing poor stereoselectivity in my cyclobutane synthesis. What strategies can I employ to improve it?

A2: Achieving high stereoselectivity is a central challenge in the synthesis of substituted cyclobutanes. The approach to improving it is highly dependent on the specific reaction type.

-

For [2+2] Cycloadditions:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants is a classic and effective strategy to control the facial selectivity of the cycloaddition.[1] The auxiliary can be cleaved post-reaction to yield the enantiomerically enriched product.

-

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, influencing the transition state and leading to high enantioselectivity.[1][3]

-

Solvent Polarity: The polarity of the solvent can have a significant impact on the diastereoselectivity of the reaction.[2] In some cases, changing the solvent can even reverse the selectivity. It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).[2]

-

-

For Ring Contraction of Pyrrolidines:

-

Stereochemistry of the Starting Material: The ring contraction of pyrrolidines to cyclobutanes is often a stereospecific process.[4][5] The stereochemical information from the starting pyrrolidine is transferred to the cyclobutane product. Therefore, ensuring the stereochemical purity of your starting material is paramount for achieving a stereochemically pure product.[4][5]

-

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers is a common problem in [2+2] cycloadditions between two different unsymmetrical alkenes (heterodimerization).[6] The regiochemical outcome is governed by a combination of electronic and steric factors.

-

Electronic Effects: The reaction is generally favored between an electron-rich and an electron-poor alkene.[2] The regioselectivity can often be predicted by considering the frontier molecular orbitals (HOMO of the electron-rich alkene and LUMO of the electron-poor alkene).

-

Solution: Enhance the electronic disparity between the two alkene partners. This can be achieved by introducing electron-donating or electron-withdrawing groups on the respective alkenes.

-

-

Steric Directing Groups: Bulky substituents can sterically hinder one mode of addition, favoring the formation of the less sterically hindered regioisomer.

-

Solution: Introduce a sterically demanding group on one of the alkenes to direct the cycloaddition pathway.[7]

-

-

Intramolecular Cycloaddition: If feasible, tethering the two alkene moieties can enforce a specific regiochemical outcome.[8]

Troubleshooting Guides

Troubleshooting Low Yields in Photochemical [2+2] Cycloadditions

This guide provides a systematic workflow for diagnosing and resolving low yields in your photochemical [2+2] cycloaddition reactions.

Caption: A stepwise guide to troubleshooting low yields in photochemical [2+2] cycloadditions.

Troubleshooting Table for Low Yields in Photochemical [2+2] Cycloadditions

| Potential Cause | Diagnostic Check | Recommended Solution(s) |

| Inadequate Light Source | Compare lamp emission spectrum with substrate absorbance. | Use a lamp with an appropriate wavelength and sufficient power. |

| Sub-optimal Irradiation Time | Monitor reaction progress by TLC, GC, or NMR at different time points. | Determine the optimal reaction time to maximize product formation and minimize degradation. |

| Oxygen Quenching | Run a control reaction with and without rigorous deoxygenation. | Purge the solvent and reaction headspace with an inert gas (Ar or N₂) before and during irradiation. |

| Inappropriate Solvent | Check the UV cutoff of the solvent and its potential to act as a quencher. | Select a solvent that is transparent at the irradiation wavelength and is known to be suitable for photochemical reactions. |

| Low Reactant Concentration | Compare reaction rates and yields at different concentrations. | Increase the concentration of the reactants. |

| Competing Side Reactions | Analyze the crude reaction mixture for isomers or byproducts. | Consider using a triplet sensitizer to favor the desired cycloaddition pathway. |

| Product Photodegradation | Irradiate a pure sample of the product under the reaction conditions. | Reduce irradiation time, use a light filter to remove high-energy wavelengths, or perform the reaction at a lower temperature. |

Experimental Protocols

Representative Protocol for a Visible-Light-Mediated [2+2] Cycloaddition

This protocol is adapted from a procedure utilizing a ruthenium(II) photocatalyst for the cycloaddition of an aryl enone and an alkene.[9]

-

Reaction Setup: In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).[2]

-

Solvent: Add a suitable solvent (e.g., CH₃CN, acetone) that has been degassed to remove oxygen.[2]

-

Irradiation: Place the reaction vessel in proximity to a visible light source (e.g., a blue LED lamp).[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.[2]

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo.[2]

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[2]

Representative Protocol for Stereoselective Ring Contraction of a Pyrrolidine

This protocol is based on the synthesis of cyclobutanes from substituted pyrrolidines using a hypervalent iodine reagent.[1][4][5]

-

Reaction Setup: To a solution of the substituted pyrrolidine (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (4.0 equivalents) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.0 equivalents).[1]

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[1]

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃.[1]

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the cyclobutane product.[1]

Decision-Making Workflow for Optimizing Selectivity

Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.

References

-

Daugulis, O. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Ghosh, S. et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

Riela, S. et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

Reinhard, F. G. & Johnson, J. A. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. [Link]

-

Daugulis, O. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of cyclobutanes. [Link]

-

Bach, T. et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Wang, Q. et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

-

Riela, S. et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

Wang, M. et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports. [Link]

-

Hou, A. et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

-

Reddy, R. S. et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

Reddy, R. S. et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane synthesis [organic-chemistry.org]

improving yield in tert-butyl N-(3-formylcyclobutyl)carbamate reactions

Beginning Research Phase

I am now initiating comprehensive Google searches to gather information on synthesizing tert-butyl N-(3-formylcyclobutyl)carbamate. I am prioritizing reaction pathways, reagents, and possible side reactions in my searches.

Developing Technical Guide

I'm now expanding my search to common issues, like low yields and side products, in related reactions. I'm also hunting for troubleshooting and optimization strategies. Simultaneously, I will find reliable journal articles and patents for detailed protocols and mechanistic insights. I'm building this technical support center with a clear structure that includes FAQs, troubleshooting guides, and optimized protocols. I'll use diagrams and tables to show crucial data.

Refining Research Focus

I am now doing intensive Google searches focusing on reaction pathways, reagents, and likely side reactions. Then I am looking at yield problems and troubleshooting in related syntheses. Also, I am now seeking protocols and mechanism details in journals and patents.

Initiating the Search

I'm now starting with Google searches focused on synthesizing this compound, looking at pathways, reagents, and possible side reactions. After that, I'm focusing on yield issues and troubleshooting for similar reactions, then looking for detailed protocols and mechanistic data in journals and patents.

Analyzing Reaction Mechanisms

I am now delving into the intricacies of reaction pathways, starting with oxidation strategies from the corresponding alcohol to the target molecule. I'm carefully evaluating the impact of different reagents on yield and side product generation. I'm also examining the reductive opening of bicyclic precursors to find an ideal approach. I'll summarize these findings and propose modifications to the synthesis.

Analyzing the Synthesis

I'm now focusing on synthesizing this compound. I am reviewing possible issues with low yields, side products, and purification challenges, along with troubleshooting and optimization techniques for comparable reactions. Next, I'll identify detailed protocols and mechanistic insights from reliable sources. Then, I'll structure a technical support center logically, adding diagrams and tables.

Developing Troubleshooting Strategies

I am now focusing on gathering information on common issues like low yields, side products, and purification difficulties related to the synthesis of this compound. I am also investigating established troubleshooting strategies and optimization techniques. I'll supplement these searches with journal articles and patents for detailed experimental protocols and mechanistic insights.

Developing Reaction Optimization Plan

I will now begin Google searches to gather information on synthesizing this compound, focusing on reaction pathways, reagents, and side products. Then I'll focus on yield problems and troubleshooting in similar reactions and will find detailed protocols and mechanism details in journals and patents. Finally, I will structure a technical support center with FAQs, troubleshooting guides, and optimized protocols, using diagrams and tables.

Developing Initial Search Plan

I will now initiate comprehensive searches to gather information on this compound synthesis, focusing on reaction pathways, reagents, and side products. Then I'll identify yield issues and troubleshooting for similar reactions, followed by detailed protocols and mechanism details in journals and patents. Finally, I'll structure a technical support center with FAQs and troubleshooting guides.

I've initiated comprehensive searches for detailed protocols, focusing on common issues and troubleshooting methods. I am now exploring reaction mechanisms to propose modifications for improving the synthesis.

Analyzing Optimization Strategies

I'm now focused on initial Google searches for common synthesis routes, reagents, and potential side products. Next, I'll identify strategies for troubleshooting low yields in related reactions. I'll supplement these searches with journal articles and patents for detailed experimental procedures and mechanistic insights. Finally, I will compile a reference section.

I'm starting with a comprehensive approach that includes a detailed FAQ, specific troubleshooting guides, and optimized experimental protocols, to enhance clarity and provide actionable advice.

Refining Search Strategies

I'm now expanding my initial search to incorporate troubleshooting guides and optimization techniques. Then, I am incorporating data from reliable journals and patents. Finally, I will structure a technical support center with clear, concise, and structured data, including FAQs and troubleshooting, supported by diagrams and tables.

I am delving into information gathering for the synthesis of this compound. Specifically, I am focusing on detailed methods, and how to improve yields.

Refining Troubleshooting Guide

I'm now expanding the troubleshooting guide to include detailed workflows with potential causes and solutions for issues such as incomplete conversion and by-product formation. Specifically, I'm now providing proposed mechanisms for those side products, and detailing a workflow for low yield synthesis, including reagent and reaction conditions.

I've already initiated information gathering for the synthesis of this compound, I am now focused on detailed methods, and have added yield improvement methods to the technical center.

Refining Protocol Implementation

Now I am thoroughly outlining a Dess-Martin oxidation protocol for synthesizing this compound, including step-by-step instructions. I'll describe reaction conditions and yield optimization details, including solvent choices, drying methods, and precautions. Finally, I'll explain product purification, using flash chromatography, to provide a detailed and practical guide.

I've already begun assembling the technical support center, including detailed troubleshooting guides and optimized protocols. Now, I am structuring and refining all included information, emphasizing clear and concise content.

Refining Technical Center

I'm now integrating insights from my research into a structured technical support center. I'll provide detailed responses to the FAQs about reaction routes and common issues. Moreover, I'm composing a troubleshooting guide for yield challenges, and adding detailed workflows. Finally, I'm compiling an optimized experimental protocol to provide a reliable synthetic method.

I am developing the technical support center, structuring it to include FAQs, troubleshooting guides, and optimized protocols. Then, I am developing workflows to show specific troubleshooting steps. After that, I am including detailed experimental steps for the Dess-Martin oxidation.

Structuring Technical Center

I'm now starting to draft the technical support center's structure, focusing on the synthesis, common challenges, and specific reactions, to create a focused document. I'll include diagrams to visualize key concepts and steps. Specifically, I'll be summarizing the information gathered to focus on a logical layout.

Refining Initial Technical Guide

I'm now integrating information from various sources to develop the initial draft of the technical support center, including information on reaction routes and troubleshooting. I'll include the FAQs, troubleshooting guides, and optimized protocols. Then, I'll incorporate diagrams and tables to show complex concepts in an easy-to-understand format. I'll compile a reference section.

troubleshooting Boc deprotection with acid-sensitive aldehydes

Commencing Research on Boc Deprotection

I'm currently diving into the intricacies of Boc deprotection, specifically when acid-sensitive aldehydes are present. My search is underway, seeking authoritative sources that detail challenges and established solutions. I'm focusing on reaction mechanisms, alternative reagents, and validated protocols to navigate this complex process effectively.

Gathering Data for Troubleshooting

Now I'm collecting the information from my Google searches, with a focus on potential problems that come up and what the experts say about how to fix them. I'm taking a close look at the chemistry behind it all to make sure my understanding is solid. I'm expecting to move into drafting the guide with a QA structure shortly.

Initiating Guide Creation

I'm now putting together the information I've found into a tech support guide. I will use a QA format for simplicity and clarity, and draft experimental protocols for key troubleshooting situations. These protocols will be self-validating and built on strong sources.

managing diastereoselectivity in cyclobutane functionalization

Beginning Research Efforts

I'm starting with focused Google searches to get a grasp on diastereoselectivity management in cyclobutane functionalization. I'm prioritizing challenges, troubleshooting, and established protocols to build a strong foundation. This initial phase should give me a clear picture of the current landscape.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the key experimental variables. I'm focusing on catalysts, solvents, temperatures, and substrate effects, as well as the mechanistic principles at play. This analysis will guide the structure of the technical support center, ensuring a logical flow. I'm aiming to synthesize this information into in-depth answers.

Developing a Structured Framework

I'm now building the framework for the technical support center. My focus is structuring the flow, starting with diastereoselectivity overviews, moving to detailed FAQs, and finally, troubleshooting. I'm aiming to create in-depth answers, linking the underlying science to practical advice, incorporating tabulated data for clarity. I'm also planning step-by-step protocols and visual reaction mechanisms. I'm also preparing to build an extensive references section.

Technical Support Center: Carbamate Alkylation

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of carbamate N-alkylation. The challenge of achieving selective mono-alkylation while preventing undesired side reactions, often colloquially termed "over-alkylation," is a frequent hurdle in multi-step synthesis. This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "over-alkylation" of a carbamate and why does it happen?

In the context of a carbamate (like a Boc or Cbz-protected amine), "over-alkylation" doesn't typically mean adding two alkyl groups to the nitrogen, as the resulting tertiary carbamate is significantly less nucleophilic. Instead, the term often refers to a loss of selectivity and the formation of undesired side products. The primary cause is the formation of a highly reactive carbamate anion. When a strong base, such as sodium hydride (NaH), is used, it completely and irreversibly deprotonates the carbamate N-H. This "naked" anion is a potent nucleophile that can participate in side reactions, especially under harsh conditions (e.g., high temperatures) or with highly reactive alkylating agents.

Q2: My reaction is giving me a low yield of the desired mono-alkylated product. What are the most likely causes?

Low yield is a common issue that can stem from several factors:

-

Insufficient Deprotonation: The base you are using may not be strong enough to deprotonate the carbamate effectively. The acidity of the N-H proton in a carbamate is significantly lower than that of an alcohol, requiring a sufficiently strong base to generate the nucleophile.

-

Poor Nucleophilicity of the Carbamate Anion: Even when deprotonated, the carbamate anion's nucleophilicity is tempered by resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group. This can slow down the desired SN2 reaction.

-

Competing Elimination Reaction: If you are using a sterically hindered base or a secondary/tertiary alkyl halide, an E2 elimination reaction may outcompete the desired SN2 substitution, leading to the formation of an alkene from your alkylating agent.

-

Starting Material Decomposition: The combination of a strong base and high temperature can lead to the decomposition of sensitive substrates or the carbamate protecting group itself.

Q3: Can I use a weaker base like potassium carbonate instead of sodium hydride?

Absolutely. In fact, for many applications, using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a superior strategy for preventing side reactions. Unlike NaH, which causes stoichiometric deprotonation, a weaker base like K₂CO₃ establishes an equilibrium, maintaining a low steady-state concentration of the reactive carbamate anion. This controlled reactivity profile is often sufficient for the reaction to proceed cleanly without the side reactions associated with a highly reactive, fully deprotonated carbamate.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during carbamate alkylation experiments.

Problem 1: Reaction is sluggish or starting material is recovered unchanged.

If your reaction is not proceeding, the issue lies in generating a sufficient amount of the nucleophilic carbamate anion or the reactivity of your electrophile.

Potential Causes & Solutions:

-

Insufficient Base Strength: The pKa of the carbamate N-H is typically in the range of 17-22. Your base must be strong enough to effect deprotonation.

-

Solution A (Increase Base Strength): If using a carbonate base, consider switching to a stronger one. Cesium carbonate is often more effective than potassium carbonate due to the "cesium effect," which involves better solvation of the cation and a more reactive "naked" anion. If necessary, move to a hydride base (NaH) or a non-nucleophilic amide base like LiHMDS or KHMDS, but be prepared to optimize for side reactions (see Problem 2).

-

Solution B (Change Solvent): A polar aprotic solvent like DMF or DMSO is crucial. These solvents solvate the cation of the base (e.g., Na⁺, K⁺) but do not strongly solvate the carbamate anion, leaving it more naked and nucleophilic.

-

-

Poor Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > TsO > Cl.

-

Solution: If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide via a Finkelstein reaction.

-